molecular formula C8H18ClNO B1373671 N-(2-methoxyethyl)cyclopentanamine hydrochloride CAS No. 1235440-39-7

N-(2-methoxyethyl)cyclopentanamine hydrochloride

Cat. No. B1373671
CAS RN: 1235440-39-7
M. Wt: 179.69 g/mol
InChI Key: AQZIFJVOWPZPIE-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)cyclopentanamine hydrochloride, also known as MECP, is an organic compound that is commonly used in various scientific experiments. It is a cyclic amine with a hydrochloride salt that is used as a building block for other compounds. The compound has a CAS Number of 1235440-39-7 and a molecular weight of 179.69 .


Molecular Structure Analysis

The molecular formula of this compound is C8H18ClNO . The average mass is 179.688 Da and the monoisotopic mass is 179.107697 Da .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • PET Tracer for NR2B Subunit-Containing NMDA Receptors

    • (Christiaans et al., 2014) developed a positron emission tomography (PET) ligand for the NR2B binding site of the NMDA receptor. The ligand, N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine, showed potential for in vivo assessment of NMDA receptor bioavailability, crucial in learning, memory, and neurodegenerative disorders like Alzheimer's disease.
  • Analytical Profiles for Research Chemicals

    • (De Paoli et al., 2013) characterized psychoactive arylcyclohexylamines, including N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, through various analytical methods. These compounds are advertised as "research chemicals," indicating their relevance in analytical and forensic toxicology.
  • Peripheral Dopamine Blocking Agent

    • (Jarboe et al., 1978) synthesized 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, which acts as an effective antagonist to dopamine's low-dose hypotensive effect. This suggests its potential application in dopamine-related physiological studies.
  • Antidepressant Biochemical Profile

    • The compound Wy-45,030, closely related to N-(2-methoxyethyl)cyclopentanamine hydrochloride, was examined by (Muth et al., 1986) for its neurochemical profile. It was found to have antidepressant activity, indicating similar compounds' potential in psychiatric research.
  • Metabolism Studies of Psychoactive Substances

    • (Meyer et al., 2018) focused on the metabolism of psychoactive tryptamines in urine. Such studies are crucial for understanding the pharmacokinetics of this compound and similar compounds.
  • Synthesis of Constrained Neurotransmitter Analogues

    • (Faler & Joullié, 2007) used a cyclopropanation reaction to synthesize phenylcyclopropylamines, which inhibit monoamine oxidase and mimic hallucinogens. The study highlights the synthetic versatility of cyclopentanamine derivatives for neurotransmitter research.
  • Syntheses and Analytical Characterizations

    • A study by (Wallach et al., 2016) provided detailed analytical characterizations of N-alkyl-arylcyclohexylamines, a class including N-(2-methoxyethyl)cyclopentanamine. These compounds, as research chemicals, are significant in forensic and legislative contexts.
  • Designer Drug Metabolism and Toxicological Detectability

    • (Meyer et al., 2013) conducted a study on methoxetamine, a ketamine analog, to understand its metabolic pathways. This research is relevant for compounds like N-(2-methoxyethyl)cyclopentanamine, highlighting the importance of metabolic studies in drug safety.
  • Eutectic Systems for Stabilizing Energetic Materials

    • (Chelouche et al., 2019) explored eutectic mixtures involving N-(2-methoxyethyl)-p-nitroaniline for stabilizing energetic materials. The study shows the potential of cyclopentanamine derivatives in material science.

properties

IUPAC Name

N-(2-methoxyethyl)cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-7-6-9-8-4-2-3-5-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZIFJVOWPZPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1235440-39-7
Record name Cyclopentanamine, N-(2-methoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-methoxyethyl)cyclopentanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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